Submicromolar Potency Against L. infantum Amastigotes: 4-Chloropyridyl Analog (Compound 125) Versus Parent 2-Pyridyl Scaffold (Compound 18)
The 4-chloropyridyl derivative (compound 125, structurally consistent with Antileishmanial agent-5) demonstrates submicromolar potency against intracellular L. infantum amastigotes. In head-to-head evaluation within the same study, this 4-chloro substitution confers approximately 3.5-fold improvement in potency relative to the parent 2-pyridyl lead compound (compound 18) [1].
| Evidence Dimension | In vitro potency (EC50) against intracellular L. infantum amastigotes |
|---|---|
| Target Compound Data | EC50 = 0.40 μM (Compound 125 / Antileishmanial agent-5) |
| Comparator Or Baseline | EC50 = 1.4 μM (Compound 18: parent 6-methyl-7-(2-pyridyl)-7-deazapurine nucleoside) |
| Quantified Difference | 3.5-fold improvement in EC50 |
| Conditions | Primary mouse macrophages infected with L. infantum amastigotes; in vitro assay |
Why This Matters
This quantifies the structural optimization benefit: the specific 4-chloropyridyl substitution directly improves intracellular antileishmanial potency, justifying procurement of this analog over the earlier 2-pyridyl lead compound.
- [1] Lin, C., Karalic, I., Matheeussen, A., Feijens, P. B., Hulpia, F., Maes, L., ... & Van Calenbergh, S. (2022). Exploration of 6-methyl-7-(hetero)aryl-7-deazapurine ribonucleosides as antileishmanial agents. European Journal of Medicinal Chemistry, 237, 114367. View Source
